6-Methoxy-2-phenylquinazoline as a Key Intermediate: Anticancer Activity of Its Derived Quinazoline-Pyrrole Hybrids vs. Doxorubicin
6-Methoxy-2-phenylquinazoline is not the active pharmaceutical ingredient itself, but a crucial precursor. Its value is proven by the activity of the compounds it generates. Quinazoline-pyrrole hybrids, synthesized directly from a 6-methoxy-2-phenylquinazoline derivative (4-chloro-7-(3-chloropropoxy)-6-methoxy-2-phenylquinazoline), demonstrated comparable anticancer potency to the standard chemotherapy agent doxorubicin in a head-to-head comparison [1]. This establishes the specific 6-methoxy-2-phenyl scaffold as a validated entry point for generating active chemotypes [1].
| Evidence Dimension | Cytotoxicity against human cancer cell lines (IC50 at 72h) |
|---|---|
| Target Compound Data | Hybrid 7d: 40.64 μM (MCF-7 breast) and 41.05 μM (A-549 lung); Hybrid 7f: 44.98 μM (MCF-7) and 45.54 μM (A-549) |
| Comparator Or Baseline | Standard drug Doxorubicin: 41.05 μM (against A-549 lung adenocarcinoma cell line) |
| Quantified Difference | The most potent hybrid 7d showed an IC50 of 41.05 μM against A-549 cells, identical to the doxorubicin control in that assay. |
| Conditions | In vitro MTT assay on MCF-7 human breast cancer and A-549 human lung adenocarcinoma cell lines, 72-hour exposure. |
Why This Matters
For procurement, this validates that the 6-methoxy-2-phenylquinazoline core is a privileged scaffold capable of yielding final compounds with potency comparable to an established clinical agent, justifying its purchase for lead generation programs.
- [1] DOAJ. (2020). Evaluation of antitumor potential of synthesized novel 2-substituted 4-anilinoquinazolines as quinazoline-pyrrole hybrids in MCF-7 human breast cancer cell line and A-549 human lung adenocarcinoma cell lines. Retrieved from https://doaj.org/article/c12493d9f4e14705bbe9bbe8e7820c83 View Source
